molecular formula C15H11ClI3NO4 B12312944 2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid

2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid

Cat. No.: B12312944
M. Wt: 685.42 g/mol
InChI Key: HWGVSMDUSKJICA-UHFFFAOYSA-N
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Description

2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid is a complex organic compound with the molecular formula C15H11ClI3NO4. This compound is known for its significant role in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities .

Preparation Methods

The synthesis of 2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid involves multiple steps, including halogenation, hydroxylation, and amination reactions. The synthetic route typically starts with the iodination of a phenolic compound, followed by chlorination and subsequent coupling with an amino acid derivative under controlled conditions . Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders due to its structural similarity to thyroid hormones.

    Industry: It is used in the development of pharmaceutical intermediates and analytical standards.

Mechanism of Action

The mechanism of action of 2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to mimic or inhibit natural substrates, thereby modulating biochemical pathways. For instance, its similarity to thyroid hormones enables it to bind to thyroid hormone receptors, influencing metabolic processes .

Comparison with Similar Compounds

Similar compounds include other iodinated phenolic derivatives and amino acid conjugates. Compared to these compounds, 2-Amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid is unique due to its specific halogenation pattern and the presence of both amino and hydroxyl functional groups. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H11ClI3NO4

Molecular Weight

685.42 g/mol

IUPAC Name

2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid

InChI

InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)

InChI Key

HWGVSMDUSKJICA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N

Origin of Product

United States

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